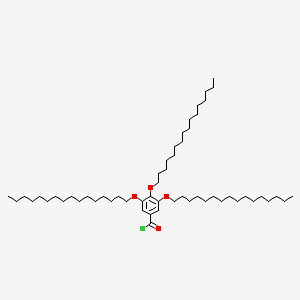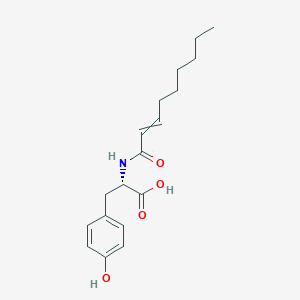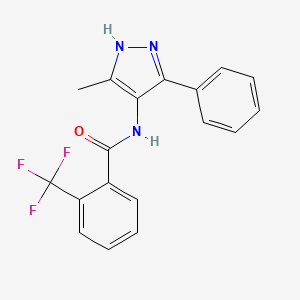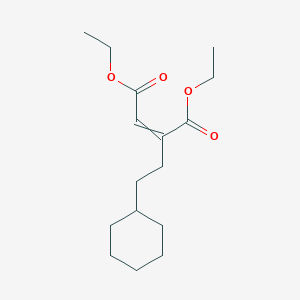![molecular formula C12H18O3 B14204194 2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one CAS No. 918942-88-8](/img/structure/B14204194.png)
2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one is a spiro compound characterized by its unique bicyclic structure, where two rings share a single common atom. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one typically involves the reaction of a cyclic ketone with a diol. The process often includes the formation of an acetal or ketal intermediate, which then undergoes further reactions to form the spiro compound. Common reagents used in this synthesis include acids or bases as catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation or crystallization are employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, organometallic compounds
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[4.5]decane: A simpler spiro compound with a similar bicyclic structure but lacking the functional groups present in 2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one.
Spiro[5.5]undecane: Another spiro compound with a larger ring system, offering different chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific functional groups and the resulting chemical properties. These features make it particularly valuable in various applications, from organic synthesis to potential therapeutic uses.
Propriétés
Numéro CAS |
918942-88-8 |
|---|---|
Formule moléculaire |
C12H18O3 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
2-(2-methylpropyl)-1,10-dioxaspiro[4.5]dec-2-en-4-one |
InChI |
InChI=1S/C12H18O3/c1-9(2)7-10-8-11(13)12(15-10)5-3-4-6-14-12/h8-9H,3-7H2,1-2H3 |
Clé InChI |
UUQVVMAVIMHSGD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC(=O)C2(O1)CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,2-Dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B14204112.png)

![3-Hydroxy-1,5-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14204120.png)

![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-methylbenzamide](/img/structure/B14204129.png)


![4-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B14204139.png)

![N-(2-Ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14204144.png)

![2-Methyl-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B14204167.png)


